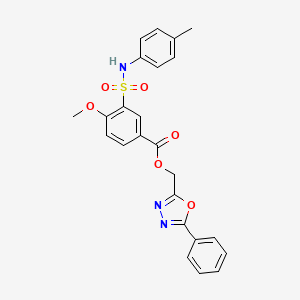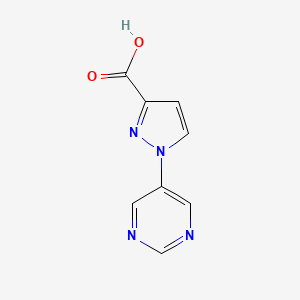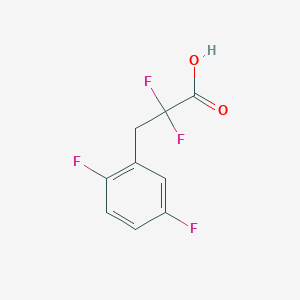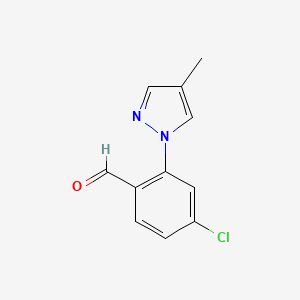
(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl 4-methoxy-3-(N-(p-tolyl)sulfamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl4-methoxy-3-(N-(p-tolyl)sulfamoyl)benzoate is a complex organic compound that features multiple functional groups, including an oxadiazole ring, a methoxy group, and a sulfonamide group. These functional groups suggest that the compound may have interesting chemical and biological properties, potentially useful in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Phenyl-1,3,4-oxadiazol-2-yl)methyl4-methoxy-3-(N-(p-tolyl)sulfamoyl)benzoate likely involves multiple steps, including the formation of the oxadiazole ring, the introduction of the methoxy group, and the sulfonamide group attachment. Typical reaction conditions may include:
Formation of the Oxadiazole Ring: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Introduction of the Methoxy Group: This can be done via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Sulfonamide Group Attachment: This step may involve the reaction of an amine with a sulfonyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or methoxy groups.
Reduction: Reduction reactions could target the oxadiazole ring or the sulfonamide group.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
The compound’s unique structure makes it a potential candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology
The sulfonamide group suggests potential biological activity, as sulfonamides are known for their antibacterial properties.
Medicine
The compound could be explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound might be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various applications.
Mécanisme D'action
The mechanism of action would depend on the specific application. For example, if used as a pharmaceutical agent, the compound might interact with specific enzymes or receptors, inhibiting or activating their function. The oxadiazole ring and sulfonamide group could play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl4-methoxybenzoate: Lacks the sulfonamide group.
(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl4-methoxy-3-sulfamoylbenzoate: Similar structure but different substitution pattern.
Uniqueness
The presence of both the oxadiazole ring and the sulfonamide group in (5-Phenyl-1,3,4-oxadiazol-2-yl)methyl4-methoxy-3-(N-(p-tolyl)sulfamoyl)benzoate makes it unique, potentially offering a combination of properties not found in other compounds.
Propriétés
Formule moléculaire |
C24H21N3O6S |
|---|---|
Poids moléculaire |
479.5 g/mol |
Nom IUPAC |
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-methoxy-3-[(4-methylphenyl)sulfamoyl]benzoate |
InChI |
InChI=1S/C24H21N3O6S/c1-16-8-11-19(12-9-16)27-34(29,30)21-14-18(10-13-20(21)31-2)24(28)32-15-22-25-26-23(33-22)17-6-4-3-5-7-17/h3-14,27H,15H2,1-2H3 |
Clé InChI |
PLXJKALGCGCHOJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)OCC3=NN=C(O3)C4=CC=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B13068442.png)
![1-[(5-ethylthiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13068455.png)




![1-[(5-Methylpyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13068500.png)
![2-([(2-Bromocyclopentyl)oxy]methyl)oxolane](/img/structure/B13068507.png)
![4-Chloro-7-methyl-2-((phenylthio)methyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13068517.png)

![4-Chloro-5,6-dimethyl-2-(propan-2-YL)thieno[2,3-D]pyrimidine](/img/structure/B13068529.png)
![9-[(2-Methylpropan-2-yl)oxycarbonyl]-9-azadispiro[2.2.56.23]tridecane-2-carboxylic acid](/img/structure/B13068534.png)


